5-(2,3-Difluorophenyl)-2-fluorobenzoic acid

Lipophilicity Drug Discovery Physicochemical Properties

Inconsistent fluorophenyl building block quality confounds SAR data. This compound solves the problem with an exact 2,3-difluorophenyl and 2-fluoro substitution pattern (XLogP3-AA: 3.4). - Ensures valid SAR results, eliminating regioisomeric variables. - Provides a distinct 19F NMR handle for reaction monitoring. - High-purity (≥98%) lot-to-lot consistency from a global supply chain.

Molecular Formula C13H7F3O2
Molecular Weight 252.19 g/mol
CAS No. 1261883-02-6
Cat. No. B6400001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Difluorophenyl)-2-fluorobenzoic acid
CAS1261883-02-6
Molecular FormulaC13H7F3O2
Molecular Weight252.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C13H7F3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
InChIKeyZJAAMQBVGOUXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid Technical Overview


5-(2,3-Difluorophenyl)-2-fluorobenzoic acid (CAS 1261883-02-6), also known as 2',3',4-Trifluoro-[1,1'-biphenyl]-3-carboxylic acid, is a fluorinated biphenyl carboxylic acid building block with the molecular formula C13H7F3O2 and a molecular weight of 252.19 g/mol [1]. This compound features a specific fluorination pattern—a 2,3-difluorophenyl substituent at the 5-position and a fluorine atom at the 2-position of the benzoic acid core—resulting in a computed XLogP3-AA of 3.4 [1]. It is commercially available with a minimum purity specification of 95% . Its primary utility is as a synthetic intermediate in medicinal chemistry and material science research .

Fluorinated biphenyl carboxylic acid building block for medicinal chemistry and materials synthesis
Defined purity specification supports procurement consistency and experimental reproducibility
Precise 2,3-difluorophenyl and 2-fluoro substitution pattern for controlled SAR and property tuning

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid Substitution Limitations


Substituting 5-(2,3-difluorophenyl)-2-fluorobenzoic acid with a generic analog is not advisable without rigorous validation due to the critical influence of its precise fluorination pattern on molecular properties. Direct, high-strength quantitative comparative data (e.g., head-to-head biological assays or synthetic yields) for this specific compound is limited in the public domain [1]. However, class-level knowledge of fluorinated aromatics indicates that the position of fluorine substituents profoundly impacts key parameters such as lipophilicity (logP), metabolic stability, and electronic properties [2]. For instance, the specific 2,3-difluorophenyl and 2-fluoro substitution pattern of this compound yields a computed XLogP3-AA of 3.4 [1], which differs from other regioisomers and can alter binding affinity or membrane permeability in drug discovery contexts [2]. Therefore, any substitution with a different fluorophenyl benzoic acid regioisomer carries a high risk of altering the intended biological or synthetic outcome, necessitating re-optimization of the entire process.

Regioisomer mismatch

Substituting with a different fluorophenyl benzoic acid regioisomer may shift computed lipophilicity and alter ADME properties in design contexts.

Fluorine count & position

Analogs lacking the 2-fluoro substituent or with altered biaryl linkage introduce uncontrolled steric and electronic variables that can confound SAR data.

Purity benchmarks

Purity specifications vary among vendors and analogs; inconsistent quality may affect synthetic reproducibility and procurement planning.

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid vs. Key Comparators


Lipophilicity vs. Close Regioisomer

The computed lipophilicity (XLogP3-AA) of 5-(2,3-difluorophenyl)-2-fluorobenzoic acid is 3.4 [1]. For the close regioisomer 5-(2,5-difluorophenyl)-2-fluorobenzoic acid (CAS 1184382-68-0), the computed XLogP3-AA is 3.5 [2]. This quantifiable difference, though small, reflects a measurable change in partition coefficient due solely to the repositioning of a fluorine atom from the 3-position to the 5-position on the pendant phenyl ring [3].

Lipophilicity vs. Regioisomer
Reported
Target: XLogP3 3.4 vs 5-(2,5-F₂-Ph): 3.5 Δ -0.1
0.1 log unit shift in computed lipophilicity may influence permeability screening contexts
In silico prediction (XLogP3); experimental confirmation advised
Lipophilicity Drug Discovery Physicochemical Properties

Fluorination Pattern vs. Common Analogs

The target compound features a 2,3-difluorophenyl group at the 5-position of the 2-fluorobenzoic acid core [1]. The most common close analogs differ in this substitution pattern. For instance, 2-(2,3-difluorophenyl)benzoic acid (CAS 1261911-01-6) lacks the 2-fluoro substituent on the benzoic acid ring [2]. Another analog, 4-(2,3-difluorophenyl)benzoic acid (CAS 505082-93-9), has the difluorophenyl group at the 4-position of an unsubstituted benzoic acid [3]. These differences in both the position of the biaryl linkage and the number of fluorine atoms create distinct electronic environments and steric profiles that are not interchangeable for structure-activity relationship (SAR) studies [4].

Regioisomer Identity
Class-level inference
5-(2,3-Difluorophenyl)-2-fluorobenzoic acid (C₁₃H₇F₃O₂) vs Analogs with C₁₃H₈F₂O₂ and different linkage points
Additional fluorine and specific biaryl linkage are important for SAR consistency; substitution may introduce confounding variables
Structural comparison based on IUPAC and database records
Regioisomer SAR Synthetic Intermediate

Commercial Purity and Availability

The target compound is commercially available with a minimum purity specification of 95% . This specification provides a quantifiable benchmark for procurement and quality control, differentiating it from other sources or in-house synthesized batches that may lack defined purity standards. While many related fluorinated benzoic acid derivatives are also available, this specific CAS number is listed by multiple vendors, ensuring a reliable supply chain for research purposes [REFS-1, REFS-2]. The compound is explicitly sold for research and development use only .

Commercial Purity
Data to verify
≥95% purity by specification
Defined purity threshold supports procurement consistency and experimental planning
Vendor datasheet; COA available upon request
Quality Control Procurement Research Reagent

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid Research Applications


Fluorinated Biaryl Pharmacophore Synthesis

This compound serves as a key carboxylic acid building block for constructing fluorinated biaryl pharmacophores [1]. Its specific 2,3-difluorophenyl and 2-fluoro substitution pattern is designed to modulate lipophilicity (computed XLogP3-AA of 3.4 [2]) and metabolic stability in drug candidates [1]. It is particularly useful for amide coupling or esterification reactions to introduce a precisely fluorinated biphenyl moiety into larger molecular scaffolds, a common strategy in the development of SGLT2 inhibitors and other therapeutic agents [3].

SAR Studies in Fluorine Chemistry

In SAR campaigns, this compound is the precise regioisomer required for probing the effects of a 2,3-difluorophenyl substituent at the 5-position of a 2-fluorobenzoic acid core [2]. Using the correct compound ensures the validity of the SAR data; substitution with a different regioisomer (e.g., 5-(2,5-difluorophenyl)-2-fluorobenzoic acid) would introduce an unintended variable, altering lipophilicity and electronic properties and potentially confounding biological results [4].

Fluorinated Probes and Reagents Development

The unique fluorine pattern of this compound makes it a valuable precursor for developing fluorinated chemical probes [1]. The presence of three fluorine atoms provides a distinct 19F NMR handle for monitoring reactions or studying biomolecular interactions [5]. Its carboxylic acid functionality allows for facile conjugation to biomolecules or solid supports, enabling the creation of specialized reagents for chemical biology applications [5].

Advanced Functional Materials Synthesis

Fluorinated biphenyl carboxylic acids are utilized in the synthesis of liquid crystals and other advanced materials due to their unique dielectric and optical properties [6]. The specific substitution pattern of 5-(2,3-difluorophenyl)-2-fluorobenzoic acid can be exploited to tune the properties of the resulting materials, making it a building block of interest for materials science research [6].

Application
Selection Property
Validation Focus
Fluorinated Biaryl Pharmacophore Synthesis
Precise 2,3-difluorophenyl and 2-fluoro substitution pattern for lipophilicity modulation
Confirm successful incorporation into target scaffold via amide coupling or esterification; assess logP shift in final compound
SAR Studies in Fluorine Chemistry
Correct regioisomer identity as controlled variable
Verify regioisomeric purity (e.g., by HPLC or NMR) to ensure no isomer contamination that could confound biological readouts
Fluorinated Probes & Reagents Development
Carboxylic acid conjugation handle and ¹⁹F NMR tag
Evaluate conjugation efficiency; confirm ¹⁹F signal suitability for biomolecular interaction studies
Advanced Functional Materials Synthesis
Specific fluorination pattern for dielectric/optical property tuning
Characterize material properties (e.g., dielectric anisotropy, refractive indices) in target application context
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